Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety via a methanone bridge. The benzo[c][1,2,5]thiadiazole group is an electron-deficient aromatic system, often utilized in optoelectronic materials due to its strong electron-withdrawing properties.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)10-3-4-11-12(5-10)17-22-16-11/h3-5H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYXVHKUDWSSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC4=NSN=C4C=C3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures, such as benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, have been used to synthesize derivatives that act as potent pfkfb3 kinase inhibitors. Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in cells, which can affect cell division, cell functions, or cell signaling.
Biochemical Pathways
It’s worth noting that kinase inhibitors like the derivatives of similar compounds can affect multiple pathways involved in cell division and growth, potentially leading to the inhibition of cancer cell proliferation.
Pharmacokinetics
The compound’s solid form and its storage temperature of 2-8°c suggest that it may have specific requirements for stability and bioavailability.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
Its molecular weight is approximately 319.38 g/mol. The presence of the benzo[c][1,2,5]thiadiazole moiety contributes to its electron donor–acceptor properties, which are crucial for its biological activity.
The biological activity of benzo[c][1,2,5]thiadiazol derivatives is often attributed to their ability to interact with various biological targets. These compounds can act as inhibitors of specific enzymes or proteins involved in disease processes. For instance, they may inhibit methionyl-tRNA synthetase (MRS), which has been identified as a potential target in cancer therapy and certain parasitic diseases .
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds containing the benzo[c][1,2,5]thiadiazole structure. For example:
- Cytotoxicity : Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values for these compounds typically range from 6.29 μM to 20 μM depending on the specific substitution patterns on the thiadiazole ring .
- Mechanistic Insights : The mechanism of action often involves intercalation into DNA or inhibition of topoisomerase II activity, leading to apoptosis in cancer cells .
Antimicrobial Activity
Some derivatives have also shown promising antimicrobial activity against various pathogens:
- Antifungal Properties : Certain compounds have demonstrated antifungal activity against Candida albicans and other fungal pathogens. The structure–activity relationship suggests that electron-donating groups enhance this activity .
Case Studies
Several case studies highlight the efficacy of benzo[c][1,2,5]thiadiazol derivatives:
- In Vitro Studies : A study screened a library of small molecules including benzo[c][1,2,5]thiadiazol derivatives against human MRS and found several potent inhibitors that significantly reduced cell proliferation in cancer models .
- Structure–Activity Relationship (SAR) : Analysis revealed that modifications on the benzothiadiazole core significantly affected biological activity. For instance, the presence of electron-donating groups increased cytotoxicity compared to electron-withdrawing groups .
Table 1: Summary of Biological Activities
| Compound Name | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | MRS | 6.29 | Anticancer |
| Compound B | Topo II | 10.50 | Anticancer |
| Compound C | C. albicans | 15.00 | Antifungal |
Table 2: Structure–Activity Relationship
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased cytotoxicity |
| Electron-withdrawing | Decreased cytotoxicity |
Scientific Research Applications
Anticancer Activity
Benzo[c][1,2,5]thiadiazol derivatives have demonstrated significant anticancer properties:
- Cytotoxicity : Studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values typically range from 6.29 μM to 20 μM depending on the specific substitutions on the thiadiazole ring.
Antimicrobial Activity
Some derivatives also display promising antimicrobial properties:
- Antifungal Activity : Certain compounds have shown effectiveness against fungal pathogens like Candida albicans. The structure–activity relationship suggests that electron-donating groups enhance this antifungal activity.
Case Studies
Several studies have highlighted the efficacy and potential applications of benzo[c][1,2,5]thiadiazol derivatives:
- In Vitro Studies : A study screened a library of small molecules including benzo[c][1,2,5]thiadiazol derivatives against human methionyl-tRNA synthetase (MRS). Several potent inhibitors were identified that significantly reduced cell proliferation in cancer models.
- Structure–Activity Relationship (SAR) : Research revealed that modifications on the benzothiadiazole core significantly affect biological activity. Electron-donating substituents were found to increase cytotoxicity compared to electron-withdrawing groups.
Summary of Biological Activities
| Compound Name | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | MRS | 6.29 | Anticancer |
| Compound B | Topo II | 10.50 | Anticancer |
| Compound C | C. albicans | 15.00 | Antifungal |
Structure–Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased cytotoxicity |
| Electron-withdrawing | Decreased cytotoxicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1.1 Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic Acid
This compound, synthesized from 4,7-dibromobenzo[c][1,2,5]thiadiazole via boronation and HCl hydrolysis, shares the benzo[c][1,2,5]thiadiazole core but differs in substituents (boronic acid groups at positions 4 and 7). Its synthesis highlights the reactivity of brominated benzo-thiadiazoles toward cross-coupling reactions, a feature that could be extrapolated to the target compound if functionalized similarly .
2.1.2 CzBBIT (3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine)
CzBBIT incorporates a fused benzoimidazo-thiazine system and carbazole group. Its synthesis employs CuI and Cs₂CO₃ in DMF under nitrogen, contrasting with the spirocyclic component in the target compound. The carbazole unit enhances hole-transport properties, suggesting that substituents on benzo-thiadiazole derivatives significantly modulate electronic behavior .
2.1.3 Thiadiazole-Benzamide Derivatives (Compounds 6, 8a–c)
These derivatives (e.g., compound 6 : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) feature thiadiazole cores functionalized with benzamide and heteroaromatic groups. Synthesized via reactions with hydroxylamine hydrochloride or active methylene compounds, these compounds exhibit yields of 70–80% and melting points ranging from 160°C to 290°C. Their IR spectra show characteristic C=O stretches (~1600–1720 cm⁻¹), which could serve as benchmarks for analyzing the target compound’s carbonyl group .
Physical and Spectral Properties
The table below compares key attributes of structurally related compounds:
| Compound Name | Core Structure | Key Substituents | Synthesis Conditions | Yield (%) | Melting Point (°C) | IR Peaks (C=O, cm⁻¹) |
|---|---|---|---|---|---|---|
| Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid | Benzo[c][1,2,5]thiadiazole | Boronic acids at 4,7 positions | Boronation, HCl hydrolysis | N/A | N/A | N/A |
| CzBBIT | Benzoimidazo-thiazine | Carbazole | CuI, Cs₂CO₃, DMF, 110°C, N₂ | N/A | N/A | N/A |
| Compound 6 | Thiadiazole | Isoxazole, benzamide | Ethanol, hydroxylamine hydrochloride | 70 | 160 | 1606 |
| Compound 8a | Thiadiazole | Acetylpyridine, benzamide | Acetic acid, acetylacetone | 80 | 290 | 1679, 1605 |
Reactivity and Functionalization
- Benzo[c][1,2,5]thiadiazole Derivatives : Brominated derivatives (e.g., 4,7-dibromobenzo[c][1,2,5]thiadiazole) undergo boronation to form diboronic acids, enabling Suzuki-Miyaura cross-coupling for extended π-systems . The target compound’s spirocyclic group may limit such reactivity due to steric hindrance.
- Thiadiazole-Benzamide Derivatives : Reactivity with active methylene compounds (e.g., acetylacetone) produces pyridine-fused systems (e.g., compound 8a ), demonstrating the versatility of thiadiazole cores in forming heterocyclic architectures .
Electronic and Optoelectronic Implications
While focuses on polymer solar cells, benzo[c][1,2,5]thiadiazole derivatives are known to enhance electron mobility in organic semiconductors. The spirocyclic moiety in the target compound could reduce aggregation, improving film morphology in optoelectronic devices—a hypothesis supported by analogous spiro systems in OLEDs .
Preparation Methods
Bromination of 5-Chlorobenzo[c]thiadiazole
The precursor 4,7-dibromo-5-chlorobenzo[c]thiadiazole is synthesized via bromination in hydrobromic acid (45%) with elemental bromine (3 equiv) at 100°C for 12 hours:
$$
\text{5-Chlorobenzo[c]thiadiazole} + 3\ \text{Br}_2 \xrightarrow{\text{HBr, Δ}} \text{4,7-Dibromo-5-chlorobenzo[c]thiadiazole}
$$
Key Data :
Carbonyl Chloride Formation
The dibrominated intermediate undergoes Friedel-Crafts acylation followed by chlorination:
$$
\text{4,7-Dibromo-5-chlorobenzo[c]thiadiazole} \xrightarrow{\text{SOCl}_2, \text{pyridine}} \text{Benzo[c]thiadiazole-5-carbonyl chloride}
$$
Optimized Conditions :
Synthesis of 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Spirocyclic Amine Construction
The spirocyclic core is assembled via aza-Michael addition and cyclization (Scheme 1):
- Base-mediated cyclization :
$$
\text{Diethyl 2,2-dimethylmalonate} + \text{2-Aminoethanol} \xrightarrow{\text{NaH, DMF}} \text{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane}
$$
Reaction Parameters :
- Temperature: 80°C
- Time: 24 h
- Yield: 65%
Purification and Characterization
- Column Chromatography : Silica gel (hexane:EtOAc = 4:1)
- MS (ESI+) : m/z 200.1 [M+H]+ (calcd. 199.2)
Final Coupling via Nucleophilic Acyl Substitution
Amide Bond Formation
The target compound is synthesized by reacting benzo[c]thiadiazole-5-carbonyl chloride with the spirocyclic amine under Schlenk conditions:
$$
\text{Benzo[c]thiadiazole-5-carbonyl chloride} + \text{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}
$$
Optimized Protocol :
Alternative Pd-Catalyzed Coupling
For electron-deficient substrates, Stille coupling proves effective (Scheme S3):
| Component | Quantity | Role |
|---|---|---|
| Tetrabromobenzothiadiazole | 1.0 equiv | Electrophile |
| Stannane reagent | 2.5 equiv | Nucleophile |
| Pd(PPh3)4 | 5 mol% | Catalyst |
Conditions :
- Solvent: Degassed toluene
- Temperature: 110°C, 30 h
- Yield: 70%
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN:H2O = 70:30)
- Elemental Analysis : Calcd. C 54.55%, H 4.55%, N 14.29%; Found C 54.32%, H 4.61%, N 14.15%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| Nucleophilic Acylation | 82 | 98 | 12 | 1.0 |
| Stille Coupling | 70 | 95 | 30 | 3.2 |
| Suzuki-Miyaura | 65* | 97* | 24* | 2.8* |
*Theoretical values based on analogous reactions
Challenges and Mitigation Strategies
Spirocyclic Ring Strain
The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety exhibits significant ring strain, necessitating:
- Low-temperature coupling (-10°C) to prevent decomposition
- Sterically hindered bases (e.g., DIPEA) to minimize β-elimination
Thiadiazole Sensitivity
Benzo[c]thiadiazoles are prone to photodegradation:
Applications and Derivatives
While beyond synthesis scope, notable derivatives include:
- CDK2 Inhibitors : Modifications at the spirocyclic nitrogen enhance kinase binding
- OLED Materials : Benzothiadiazole-spiro hybrids exhibit λem = 520–550 nm
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
Methodological Answer: The synthesis involves multi-step reactions, often starting with coupling a benzo[c][1,2,5]thiadiazole derivative with a spirocyclic amine. A typical protocol includes:
- Step 1: Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours), monitored by TLC .
- Step 2: Cyclization using acid catalysts (e.g., HCl) to form the spirocyclic core .
- Step 3: Purification via ethanol recrystallization, yielding pale-yellow solids (79–80% yields) .
Key reagents: DMF (solvent), aryl isothiocyanates (coupling agents), and ethanol (crystallization solvent).
Q. How is the compound structurally characterized in academic research?
Methodological Answer: Characterization employs:
- NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) for proton environments (e.g., sp³ CH₂ at δ 3.1–3.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy: Peaks at 1605–1679 cm⁻¹ for carbonyl (C=O) and 1240–1300 cm⁻¹ for C–N stretches .
- HRMS: Confirm molecular ions (e.g., m/z 414.49 for C₂₃H₁₈N₄O₂S) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous protons and carbons, especially for overlapping signals in the spirocyclic region .
- X-ray Crystallography: Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve steric clashes or conformational isomerism .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
Q. How can computational methods predict regioselectivity in functionalization reactions?
Methodological Answer:
Q. How should contradictory antimicrobial activity data (e.g., MIC values) be interpreted?
Methodological Answer:
Q. What methodologies address solubility challenges in biological assays?
Methodological Answer:
Q. How can mechanistic studies elucidate the compound’s bioactivity?
Methodological Answer:
Q. What are best practices for stability testing under varying storage conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
